Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate

Description

Molecular Architecture and IUPAC Nomenclature

Systematic Nomenclature and Structural Formula

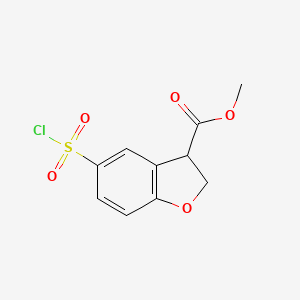

The IUPAC name Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate systematically describes the compound’s structure. The parent framework is 2,3-dihydro-1-benzofuran, a bicyclic system comprising a benzene ring fused to a partially saturated furan ring. The numbering begins at the oxygen atom of the furan, with positions 2 and 3 being single-bonded (hence dihydro). Substituents include:

- A chlorosulfonyl group (-SO₂Cl) at position 5.

- A methyl ester (-COOCH₃) at position 3.

The molecular formula is C₁₀H₉ClO₅S , with a molecular weight of 276.69 g/mol . The SMILES notation (O=C(C1COC2=CC=C(S(=O)(Cl)=O)C=C12)OC) explicitly defines the connectivity: the benzofuran core is fused, with the ester oxygen bridging C3 and the methyl group, while the chlorosulfonyl group occupies the para position relative to the fused oxygen .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClO₅S |

| Molecular Weight | 276.69 g/mol |

| SMILES | O=C(C1COC2=CC=C(S(=O)(Cl)=O)C=C12)OC |

| Topological Polar Surface Area | 83.8 Ų |

Properties

Molecular Formula |

C10H9ClO5S |

|---|---|

Molecular Weight |

276.69 g/mol |

IUPAC Name |

methyl 5-chlorosulfonyl-2,3-dihydro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H9ClO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3 |

InChI Key |

NDFLPQGNTCQSAG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Steps:

-

- Reagents : Chlorosulfonic acid (ClSO₃H).

- Conditions : Temperature controlled between 0–25°C , typically in inert solvents like dichloromethane or acetonitrile.

- Mechanism : Electrophilic substitution at the aromatic ring’s 5-position.

-

- The crude product is purified via extraction (e.g., dichloromethane/water) and chromatography .

- Yield : High (>70%) under optimized conditions.

Detailed Synthetic Procedure

Step 1: Substrate Preparation

- Starting Material : Methyl 1-benzofuran-2-carboxylate.

- Solvent : Dichloromethane (4 mL per 100 mg substrate).

Step 2: Chlorosulfonation

Step 3: Quenching and Extraction

Step 4: Purification

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1).

- Crystallization : Triturate in heptane to remove byproducts.

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Maximizes selectivity |

| Chlorosulfonic Acid | 1.2 equiv | Prevents over-sulfonation |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction Time | 12–18 hours | Balances conversion and side reactions |

Analytical Characterization

Structural Confirmation:

- Molecular Formula : C₁₀H₉ClO₅S.

- Molecular Weight : 276.69 g/mol.

- Spectral Data :

Purity Assessment:

- HPLC : >95% purity after crystallization.

Side Reactions and Byproducts

- Major Byproduct : 1,4-di-(2-halogeno-2-alkyl-alkylacetoxy)-2,3,5-trialkylhydroquinone.

- Mitigation :

- Saponification : Treat with aqueous NaOH/MeOH at 60°C.

- Filtration : Remove precipitated byproducts using heptane.

Comparative Analysis with Related Compounds

| Compound | Synthesis Difference | Application |

|---|---|---|

| Ethyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxylate | Ester group position (2 vs. 3) | Antimicrobial agents |

| Methyl 5-sulfonamido-2,3-dihydro-1-benzofuran-3-carboxylate | Post-functionalization with amines | Enzyme inhibitors |

Industrial-Scale Considerations

- Catalyst : Lewis acids (e.g., AlCl₃) may accelerate reaction but risk over-sulfonation.

- Solvent Recovery : Dichloromethane is recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding benzofuran derivative.

Oxidation Reactions: The benzofuran ring can undergo oxidation to form more complex structures.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate exerts its effects involves the interaction of the chlorosulfonyl group with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate, a comparative analysis with three analogous compounds is presented below. Key differences lie in the heterocyclic core, substituent positions, and functional groups, which collectively dictate reactivity, stability, and industrial relevance.

Structural and Functional Group Comparisons

*Calculated based on molecular formula.

Key Observations:

Core Heterocycle Influence: The benzofuran derivative exhibits a fused benzene-oxygen ring system, conferring moderate aromaticity and rigidity. This contrasts with the thiophene (sulfur-containing) and pyrrole (nitrogen-containing) analogs, which have distinct electronic profiles. Thiophenes are more electron-rich due to sulfur’s polarizability, enhancing electrophilic substitution reactivity , while pyrroles’ nitrogen enables hydrogen-bonding interactions .

Functional Group Reactivity:

- All three compounds feature a chlorosulfonyl group (–SO₂Cl), a highly reactive electrophile used for sulfonamide formation. However, steric and electronic effects from the heterocycle modulate reactivity. For example, the thiophene derivative’s methyl substituent at position 4 may sterically hinder nucleophilic attack at the sulfonyl chloride .

- The methyl carboxylate group (–COOCH₃) in the benzofuran and thiophene derivatives enhances solubility in organic solvents compared to the pyrrole analog’s carboxylate anion (–COO⁻), which may favor aqueous-phase reactions .

Physicochemical and Application Differences

- Melting Points: The thiophene derivative has a reported melting point of 40–41°C , suggesting lower crystallinity compared to fully aromatic systems. The benzofuran and pyrrole analogs lack melting point data, but their structural features (e.g., partial saturation or ionic groups) likely reduce crystalline packing efficiency.

- Applications:

- The thiophene derivative is marketed as a reagent (e.g., Kanto Reagents catalog) for synthesizing sulfonamide-based polymers or bioactive molecules .

- The benzofuran analog is hypothesized to serve in medicinal chemistry due to benzofuran’s prevalence in drug scaffolds (e.g., anticoagulants or antifungals).

- The pyrrole derivative may find use in coordination chemistry or as a ligand, leveraging nitrogen’s lone pair for metal binding .

Biological Activity

Methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate is a compound belonging to the benzofuran class of chemicals, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₉ClO₅S

- Molecular Weight : 290.72 g/mol

- CAS Number : 1306606-62-1

The compound features a benzofuran core structure with a chlorosulfonyl group and a methyl ester functional group, which are critical for its biological activity.

Biological Activity Overview

Benzofuran derivatives, including methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate, have shown a wide range of biological activities:

-

Anticancer Activity

- Studies have demonstrated that benzofuran derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231) with promising results. The compound 9e , a derivative of benzofuran, showed an IC₅₀ value of 2.52 μM against MDA-MB-231 cells, indicating strong anticancer potential .

- Mechanism of Action

- Enzyme Inhibition

Case Study 1: Antiproliferative Effects

In a study examining the effects of various benzofuran derivatives on cancer cell lines:

- Compound Tested : A benzofuran derivative similar to methyl 5-(chlorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylate.

- Cell Lines : MCF-7 (breast cancer) and A549 (lung cancer).

- Results : Significant inhibition of cell proliferation was observed with IC₅₀ values indicating effective potency compared to standard chemotherapeutics like doxorubicin .

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| 9e | 2.52 | MDA-MB-231 |

| Doxorubicin | 2.36 | MDA-MB-231 |

| Benzofuran derivative | 14.91 | MCF-7 |

Case Study 2: Apoptotic Induction

Another study evaluated the apoptotic effects induced by a related benzofuran compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.